

Crystal structure and allotropes of metallic terbium

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An In-depth Technical Guide to the Crystal Structure and Allotropes of Metallic **Terbium**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Terbium (Tb), a rare-earth lanthanide, exhibits a fascinating array of crystallographic phases under varying temperature and pressure conditions. A thorough understanding of these structures is crucial for its application in advanced materials, including magnetostrictive alloys, phosphors, and high-temperature fuel cells. This technical guide provides a comprehensive overview of the known allotropes of metallic **terbium**, detailing their crystal structures, the conditions under which they are stable, and the experimental methodologies employed for their characterization. Quantitative data are presented in structured tables for clarity, and key phase transition pathways are visualized using Graphviz diagrams.

Introduction

Terbium is a silvery-white, malleable, and ductile metal that is relatively stable in air.[1] Its unique electronic configuration, [Xe] 4f⁹ 6s², gives rise to interesting magnetic and luminescent properties, which are intrinsically linked to its crystal structure. At ambient conditions, **terbium** exists in a hexagonal close-packed form. However, it undergoes phase transitions to other structures at elevated temperatures and pressures. This guide delves into the crystallographic details of **terbium**'s allotropes, providing a foundational resource for researchers in materials science and related fields.



Allotropes of Metallic Terbium

Metallic **terbium** is known to exist in several allotropic forms, the stability of which is dependent on temperature and pressure. The primary allotropes at atmospheric pressure are the α -phase and γ -phase. At low temperatures, a magnetically induced structural distortion leads to the β -phase, while at extreme pressures, further orthorhombic phases are observed.

α-Terbium (hcp)

At room temperature and atmospheric pressure, **terbium** adopts a hexagonal close-packed (hcp) crystal structure, designated as the α -phase.[2][3] This is the most common and stable form of **terbium** under standard conditions. The hcp structure is characterized by a stacking sequence of ABAB... along the c-axis.

β-Terbium (Orthorhombic)

Below its ferromagnetic Curie temperature ($T_C \approx 220$ K), the hexagonal lattice of α -**terbium** undergoes an orthorhombic distortion, leading to the formation of the β -phase.[2] This structural change is driven by magnetostriction, a phenomenon where the material's shape changes in response to its magnetic state. More recent studies have identified this ferromagnetic state structure as having a low-symmetry orthorhombic Cmcm space group.[4]

y-Terbium (bcc)

Upon heating, **terbium** undergoes a phase transition from the hcp (α -phase) to a bodycentered cubic (bcc) structure, known as the γ -phase, at a temperature of 1289 °C (1562 K).[1] [2] The bcc structure is less densely packed than the hcp structure and is typical for many metals at high temperatures.

High-Pressure Allotropes (Orthorhombic)

Under extreme pressures, **terbium** exhibits a sequence of phase transitions to more complex orthorhombic structures. At pressures exceeding 234 GPa, the oF16 structure of **terbium** transforms to an oF8 structure.[5] This high-pressure behavior is a subject of ongoing research and is critical for understanding the fundamental physics of f-electron metals.

Quantitative Crystallographic Data



The crystallographic parameters of the different **terbium** allotropes have been determined through various experimental techniques. The following tables summarize the key quantitative data for each phase.

Table 1: Crystal Structure Data for **Terbium** Allotropes

Allotrope	Crystal System	Space Group	Pearson Symbol	No.
α-Tb	Hexagonal	P6₃/mmc	hP2	194
β-Tb	Orthorhombic	Cmcm	oS4	63
y-Tb	Cubic	lm-3m	cl2	229
High-Pressure Tb	Orthorhombic	Fddd	oF16	70
High-Pressure Tb	Orthorhombic	Fddd	oF8	70

Table 2: Lattice Parameters of **Terbium** Allotropes

Allotrope	Temperat ure (K)	Pressure (GPa)	a (Å)	b (Å)	c (Å)	Referenc e(s)
α-Tb	293 (Room Temp)	Ambient	3.6055	3.6055	5.6966	[2]
β-Tb	77	Ambient	3.605	6.244	5.706	[2]
y-Tb	1562	Ambient	4.07	4.07	4.07	[2]
oF16-Tb	Room Temp	> 80	-	-	-	[5]
oF8-Tb	Room Temp	> 234	-	-	-	[5]

Experimental Protocols



The determination of **terbium**'s crystal structures and phase transitions relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Sample Preparation: Metallothermic Reduction

High-purity **terbium** metal is typically prepared via metallothermic reduction of its anhydrous fluoride or chloride salts.[2]

- Starting Materials: Anhydrous **terbium** fluoride (TbF₃) or **terbium** chloride (TbCl₃) and a reducing agent, typically calcium (Ca) metal.
- Procedure:
 - The anhydrous terbium halide and calcium metal are mixed in a stoichiometric ratio, often with a slight excess of the reducing agent.
 - The mixture is placed in a tantalum crucible.
 - The crucible is heated in a vacuum or an inert atmosphere (e.g., argon) to initiate the reduction reaction (e.g., 2TbF₃ + 3Ca → 2Tb + 3CaF₂).
 - The temperature is raised above the melting points of **terbium** and the resulting slag (e.g.,
 CaF₂) to allow for the separation of the molten metal and slag by density difference.
 - After cooling, the **terbium** metal is mechanically separated from the slag.
- Purification: The resulting terbium sponge can be further purified by vacuum remelting, sublimation, or zone refining to achieve higher purity levels (e.g., 99.9% or 99.99%).

Crystal Structure Determination: X-ray and Neutron Diffraction

X-ray diffraction (XRD) and neutron diffraction are the primary techniques used to determine the crystal structure of **terbium**.

X-ray Diffraction (XRD):



- o Instrumentation: A powder diffractometer equipped with a copper (Cu K α , $\lambda \approx 1.54$ Å) or molybdenum (Mo K α , $\lambda \approx 0.71$ Å) X-ray source. For high-temperature studies, the sample is mounted in a high-temperature chamber with a controlled atmosphere.
- Sample Preparation: A polycrystalline **terbium** sample is finely ground to a powder to ensure random crystallite orientation. The powder is then mounted on a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The 2θ range is typically scanned from 20° to 120° with a step size of 0.01-0.02°.
- Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is analyzed to determine
 the lattice parameters and crystal structure. Rietveld refinement is a common method
 used to refine the structural model by fitting the calculated diffraction pattern to the
 experimental data.

Neutron Diffraction:

- Instrumentation: A neutron powder diffractometer at a nuclear reactor or spallation source.
- Sample Preparation: Similar to XRD, a powdered sample is used. Due to the lower scattering cross-section of neutrons compared to X-rays, larger sample volumes are often required.
- Data Collection: A monochromatic neutron beam is scattered by the sample, and the diffracted neutrons are collected by a position-sensitive detector.
- Data Analysis: The analysis is similar to that of XRD data. Neutron diffraction is particularly useful for determining the positions of light elements and for studying magnetic structures, which is relevant for the β-phase of **terbium**.

High-Pressure Studies: Diamond Anvil Cell with Synchrotron Radiation

To investigate the crystal structure of **terbium** under extreme pressures, a diamond anvil cell (DAC) is used in conjunction with a high-brilliance synchrotron X-ray source.



 Instrumentation: A diamond anvil cell capable of generating pressures in the gigapascal (GPa) range, coupled with a synchrotron beamline providing a highly focused and intense X-ray beam.

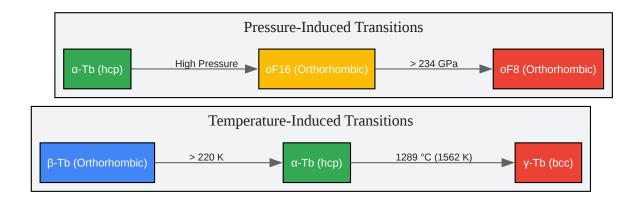
Procedure:

- A small sample of **terbium** is placed in a hole in a metal gasket (e.g., rhenium) between the two diamond anvils.
- A pressure-transmitting medium (e.g., a noble gas like neon or a silicone oil) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.
- The pressure is gradually increased by tightening the screws on the DAC. The pressure is typically calibrated using a pressure standard, such as the ruby fluorescence method.
- At various pressure points, the sample is exposed to the synchrotron X-ray beam, and the diffraction pattern is collected on an area detector.
- The collected two-dimensional diffraction images are integrated to produce onedimensional diffraction patterns for analysis.
- The sequence of diffraction patterns as a function of pressure reveals pressure-induced phase transitions and allows for the determination of the crystal structures of the highpressure phases.

Visualizations of Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between **terbium**'s allotropes and a typical experimental workflow for crystal structure determination.

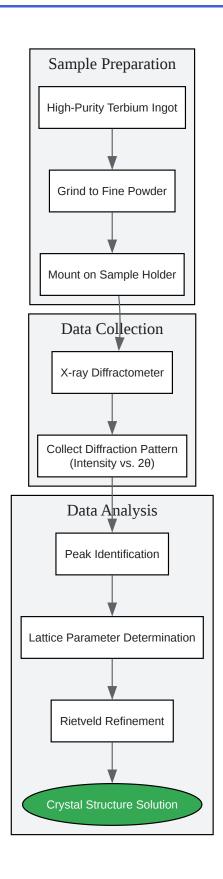




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Caption: Phase transitions of metallic **terbium** as a function of temperature and pressure.





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Caption: Experimental workflow for crystal structure determination using X-ray diffraction.



Conclusion

The crystal structure of metallic **terbium** is multifaceted, with distinct allotropes manifesting under different thermodynamic conditions. The hexagonal close-packed α -phase is stable at ambient conditions, transforming to a body-centered cubic γ -phase at high temperatures and undergoing orthorhombic distortion to a β -phase at cryogenic temperatures due to magnetic ordering. At extreme pressures, a sequence of orthorhombic phases emerges. The elucidation of these structures is made possible by sophisticated experimental techniques, primarily X-ray and neutron diffraction, including high-pressure studies utilizing synchrotron radiation. A detailed understanding of these crystallographic properties is paramount for the continued development of **terbium**-based materials for advanced technological applications.

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